GSK-LSD1 Dihydrochloride is classified as a chemical compound within the category of small molecule inhibitors. It is synthesized and developed by GSK, a global biopharmaceutical company known for its focus on innovative medicines and vaccines. The compound falls under the broader classification of epigenetic modulators, specifically targeting histone demethylases.
The synthesis of GSK-LSD1 Dihydrochloride involves several chemical reactions that typically include:
The detailed synthetic route may vary based on proprietary methods developed by GSK, focusing on optimizing yield and purity.
GSK-LSD1 Dihydrochloride's molecular structure features a core scaffold typically composed of an aromatic ring system linked to functional groups that confer specificity towards lysine-specific demethylase 1.
The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
GSK-LSD1 Dihydrochloride undergoes specific chemical reactions that are critical for its mechanism of action:
These reactions can be studied using kinetic assays to determine parameters such as IC50 values, which indicate the potency of the inhibitor.
The mechanism of action for GSK-LSD1 Dihydrochloride involves:
Research has shown that such inhibition can lead to significant changes in gene expression profiles, making it a potent candidate for therapeutic applications in oncology and neurodegenerative diseases.
GSK-LSD1 Dihydrochloride exhibits several notable physical and chemical properties:
Additional properties such as melting point, boiling point, and pH can be determined through standard analytical techniques.
GSK-LSD1 Dihydrochloride has several potential applications in scientific research:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5